molecular formula C11H13ClO2 B178445 2-Methyl-2-(4-methylphenoxy)propanoyl chloride CAS No. 116762-24-4

2-Methyl-2-(4-methylphenoxy)propanoyl chloride

Cat. No.: B178445
CAS No.: 116762-24-4
M. Wt: 212.67 g/mol
InChI Key: NNHUHOBNVSNTGT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride typically involves the reaction of 2-methyl-2-(4-methylphenoxy)propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

2-Methyl-2-(4-methylphenoxy)propanoic acid+Thionyl chloride2-Methyl-2-(4-methylphenoxy)propanoyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-Methyl-2-(4-methylphenoxy)propanoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Methyl-2-(4-methylphenoxy)propanoic acid+Thionyl chloride→2-Methyl-2-(4-methylphenoxy)propanoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Methyl-2-(4-methylphenoxy)propanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-2-(4-methylphenoxy)propanoic acid and hydrogen chloride.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Scientific Research Applications

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, enabling the study of protein structure and function. Additionally, it is employed in the synthesis of various organic compounds, serving as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with target molecules. This reactivity is utilized in the modification of proteins and peptides, where it forms stable amide bonds with amino groups, thereby altering the structure and function of the target proteins .

Comparison with Similar Compounds

2-Methyl-2-(4-methylphenoxy)propanoyl chloride can be compared with other acyl chlorides such as acetyl chloride, benzoyl chloride, and pivaloyl chloride. While all these compounds share similar reactivity due to the presence of the acyl chloride functional group, this compound is unique due to the presence of the 4-methylphenoxy group, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in certain synthetic applications where other acyl chlorides may not be as effective .

Similar Compounds

  • Acetyl chloride
  • Benzoyl chloride
  • Pivaloyl chloride

Properties

IUPAC Name

2-methyl-2-(4-methylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHUHOBNVSNTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553656
Record name 2-Methyl-2-(4-methylphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116762-24-4
Record name 2-Methyl-2-(4-methylphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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